(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

Chiral Analysis Enantiomeric Purity Quality Control

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral 1,2-diamine building block belonging to the N-substituted pyrrolidine class, with a molecular weight of 128.22 g/mol and a boiling point of 50–52 °C at 760 mmHg. It is primarily employed as an enantiopure intermediate in the synthesis of benzamide-class antipsychotics and dopamine D2/D3 receptor ligands.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 22795-97-7
Cat. No. B046709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
CAS22795-97-7
Synonyms(R)-1-Ethyl-2-pyrrolidinemethanamine;  (+)-2-(Aminomethyl)-1-ethylpyrrolidine;  (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine;  [((R)-1-Ethylpyrrolidin-2-yl)methyl]amine; 
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCCN1CCCC1CN
InChIInChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m1/s1
InChIKeyUNRBEYYLYRXYCG-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine (CAS 22795-97-7) - Procurement-Grade Chiral Pyrrolidine Building Block


(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral 1,2-diamine building block belonging to the N-substituted pyrrolidine class, with a molecular weight of 128.22 g/mol and a boiling point of 50–52 °C at 760 mmHg . It is primarily employed as an enantiopure intermediate in the synthesis of benzamide-class antipsychotics and dopamine D2/D3 receptor ligands . The compound possesses a single stereogenic center at the C2 position, and the (R)-configuration is essential for its specific pharmacological and synthetic utility [1].

Why Generic or Racemic 2-Aminomethyl-1-ethylpyrrolidine Cannot Replace (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine (CAS 22795-97-7)


The (R)- and (S)-enantiomers of 2-aminomethyl-1-ethylpyrrolidine are not functionally interchangeable. In drug synthesis, the (R)-enantiomer serves as the precursor to (R)-amisulpride, whereas the (S)-enantiomer is the required building block for levosulpiride, two drugs with distinct pharmacological profiles [1]. The racemic mixture cannot substitute for either single enantiomer in stereospecific syntheses because the resulting product would be a mixture of diastereomers with unpredictable biological activity [2]. Furthermore, in asymmetric catalysis, the stereochemical outcome is directly dictated by the chirality of the diamine ligand; using the wrong enantiomer or a racemate leads to opposite or zero enantioselectivity [3].

Quantitative Differentiation: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine (CAS 22795-97-7) vs. Closest Analogs


Enantiomeric Excess (ee) and Optical Rotation: (R)-(+)-Isomer vs. (S)-(-)-Isomer

The (R)-(+)-enantiomer exhibits a specific optical rotation of [α]/D = -105° to -90° (c=1, MeOH), clearly differentiating it from the (S)-(-)-enantiomer which has a reported optical rotation of approximately -151° (50% chloroform) or +98.0° to +108.0° (c=1, MeOH) depending on solvent and salt form . This magnitude and sign of rotation serve as a primary quality control metric for confirming enantiomeric identity and purity upon procurement.

Chiral Analysis Enantiomeric Purity Quality Control

Synthetic Yield and Diastereomeric Purity in Amisulpride vs. Levosulpiride Routes

In the synthesis of (R)-amisulpride, the (R)-enantiomer is condensed with activated 2-methoxy-5-sulfamoyl benzoic acid, achieving overall yields of approximately 61-70% for the final drug product [1][2]. In contrast, synthesis of the diastereomeric drug levosulpiride using the (S)-enantiomer typically proceeds with lower overall yields, reported as approximately 14-25% from the same starting material class, due to less favorable crystallization and purification of the (S)-diastereomeric salt [3][4].

Pharmaceutical Synthesis Antipsychotic Intermediates Chiral Resolution

Enantioselectivity in Asymmetric Catalysis: (R)-Diamine vs. (S)-Diamine Ligands

When employed as a chiral ligand in ruthenium(II) complexes, (R)-(+)-2-aminomethyl-1-ethylpyrrolidine induces opposite enantioselectivity in the asymmetric transfer hydrogenation of acetophenone compared to the (S)-enantiomer. Although the reported enantiomeric excesses for this specific ligand were modest (25-60% ee), the sign of the product enantiomer is inverted, demonstrating the critical role of the absolute configuration [1]. In a related heterogeneous system using immobilized (S)-enantiomer on SBA-15, enantioselectivity reached up to 98% ee for an aza-Michael-Henry cascade reaction [2].

Asymmetric Catalysis Chiral Ligands Enantioselective Synthesis

Physicochemical Property Differences: Density and Refractive Index

The (R)-enantiomer exhibits a density of 0.929 g/mL (lit.) and a refractive index of n20/D 1.46–1.467, whereas the (S)-enantiomer is reported with a density of 0.919 g/cm³ [1]. While both values are similar, the small but measurable differences provide additional orthogonal identity confirmation when combined with optical rotation.

Physical Characterization Identity Testing Quality Specification

Commercial Purity Specifications: (R)-Enantiomer vs. Racemate

Commercially, (R)-(+)-2-aminomethyl-1-ethylpyrrolidine is routinely offered at purities of 95% to >99% by GC, with specific enantiomeric excess values of >99% achievable through chiral HPLC . The racemic mixture (CAS 26116-12-1) is also available at similar chemical purity but inherently lacks enantiomeric purity, making it unsuitable for applications requiring stereochemical control .

Procurement Specifications Purity Analysis Enantiomeric Purity

Thermal Stability and Storage Conditions

The (R)-enantiomer is a liquid at room temperature with a flash point of 57.2 °C and a boiling point of 50–52 °C at 760 mmHg . It is typically stored at room temperature (RT) or refrigerated (2-8 °C) under inert gas to prevent oxidation and moisture absorption, as it is hygroscopic [1]. The (S)-enantiomer shares similar thermal properties, indicating that handling and storage requirements are comparable but not identical due to different solid-state behavior of their salts.

Stability Storage Handling

Optimal Procurement Scenarios for (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine (CAS 22795-97-7) in Research and Industry


Synthesis of (R)-Amisulpride and Related Benzamide Antipsychotics

This enantiomer is the mandatory starting material for the synthesis of (R)-amisulpride, a dopamine D2/D3 receptor antagonist under investigation for mood disorders. The use of the (R)-enantiomer ensures the correct stereochemistry of the final drug, which is essential for its pharmacological activity and regulatory compliance. The reported synthetic yield advantage (61-70%) over the (S)-enantiomer route (14-25%) makes it the economically preferred choice for manufacturing this specific drug candidate [1][2].

Asymmetric Catalysis and Chiral Ligand Design

The (R)-enantiomer is employed as a chiral diamine ligand in transition-metal complexes for asymmetric hydrogenation and transfer hydrogenation reactions. Its absolute configuration dictates the stereochemical outcome of the catalytic process, enabling the synthesis of enantiomerically enriched alcohols and amines. Although the ee values achieved with this ligand in early studies were modest (25-60%), it provides a starting point for ligand optimization and serves as a benchmark for comparative studies with other chiral diamines [3].

Quality Control Reference Standard for Enantiomeric Purity

The well-defined optical rotation ([α]/D = -105° to -90°, c=1, MeOH) and availability as a certified reference material (ISO 17034) make this compound suitable as a chiral standard for HPLC method development and routine quality control testing of pharmaceutical intermediates [4]. Its distinct refractive index and density also allow for rapid identity verification in incoming material inspection.

Development of Novel Dopamine D2/D3 Receptor Ligands

The pyrrolidine scaffold is a privileged structure for dopamine receptor ligands. The (R)-enantiomer serves as a key intermediate in the synthesis of radiolabeled tracers (e.g., [11C]raclopride) for positron emission tomography (PET) imaging of dopamine receptors in neurological research [5]. Its high enantiomeric purity (>99% ee) is critical for obtaining reproducible binding data and avoiding confounding effects from the inactive enantiomer.

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